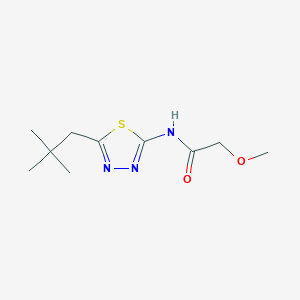
2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives and has shown promising results in various research studies.
Mecanismo De Acción
The exact mechanism of action of 2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been reported to modulate the levels of certain neurotransmitters, such as dopamine and acetylcholine, in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its ability to exhibit a wide range of pharmacological activities. It has also been reported to have low toxicity and high selectivity towards certain targets. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide. One possible direction is to investigate its potential applications in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Another direction is to explore its potential as a drug delivery system for targeted drug delivery. Additionally, the development of more efficient synthesis methods for this compound may also be an area of future research.
Métodos De Síntesis
The synthesis of 2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-methoxyacetophenone with neopentylamine and thiosemicarbazide in the presence of acetic acid. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization. The yield of the product is reported to be around 60%.
Aplicaciones Científicas De Investigación
2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide |
|---|---|
Fórmula molecular |
C10H17N3O2S |
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)5-8-12-13-9(16-8)11-7(14)6-15-4/h5-6H2,1-4H3,(H,11,13,14) |
Clave InChI |
UFGIEMUHZARIEO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)COC |
SMILES canónico |
CC(C)(C)CC1=NN=C(S1)NC(=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216190.png)


![3,4-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216195.png)

![2,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216198.png)
![4-(acetylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216199.png)
![3-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216201.png)

![2-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216203.png)
![2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216204.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216207.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216209.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B216212.png)